molecular formula C7H5BrOS B15319548 3-(5-Bromothiophen-2-yl)acrylaldehyde

3-(5-Bromothiophen-2-yl)acrylaldehyde

Cat. No.: B15319548
M. Wt: 217.08 g/mol
InChI Key: MDIZUTHDFMNVGH-OWOJBTEDSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)acrylaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Organolithium reagents, Grignard reagents

Major Products Formed

    Oxidation: 3-(5-Bromothiophen-2-yl)acrylic acid

    Reduction: 3-(5-Bromothiophen-2-yl)acryl alcohol

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine atom and the acrylaldehyde group can participate in electrophilic and nucleophilic interactions, respectively, which can modulate the activity of biological molecules . The thiophene ring can also engage in π-π stacking interactions and other non-covalent interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chlorothiophen-2-yl)acrylaldehyde: Similar structure but with a chlorine atom instead of bromine.

    3-(5-Methylthiophen-2-yl)acrylaldehyde: Similar structure but with a methyl group instead of bromine.

    3-(5-Nitrothiophen-2-yl)acrylaldehyde: Similar structure but with a nitro group instead of bromine.

Uniqueness

3-(5-Bromothiophen-2-yl)acrylaldehyde is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution and cross-coupling reactions. The bromine atom also influences the electronic properties of the compound, making it distinct from its analogs with different substituents .

Properties

Molecular Formula

C7H5BrOS

Molecular Weight

217.08 g/mol

IUPAC Name

(E)-3-(5-bromothiophen-2-yl)prop-2-enal

InChI

InChI=1S/C7H5BrOS/c8-7-4-3-6(10-7)2-1-5-9/h1-5H/b2-1+

InChI Key

MDIZUTHDFMNVGH-OWOJBTEDSA-N

Isomeric SMILES

C1=C(SC(=C1)Br)/C=C/C=O

Canonical SMILES

C1=C(SC(=C1)Br)C=CC=O

Origin of Product

United States

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